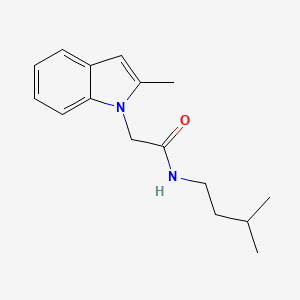
N-(3-methylbutyl)-2-(2-methyl-1H-indol-1-yl)acetamide
説明
N-(3-methylbutyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.173213330 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiallergic Agents Development
A study explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. This research aimed at discovering compounds with improved antiallergic potency by varying the indole substituents and the length of the alkanoic chain. One compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant antiallergic activity in both in vitro and in vivo models, suggesting the potential of similar acetamide derivatives in developing antiallergic therapies (Menciu et al., 1999).
Antioxidant Activity
Another study focused on the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives to evaluate their antioxidant activity. The derivatives showed considerable antioxidant activity, highlighting the relevance of acetamide derivatives in developing new antioxidant agents. This underscores the potential utility of incorporating specific functional groups into the acetamide framework to enhance biological activity (Gopi & Dhanaraju, 2020).
Molecular Structure Studies
Research on the molecular structures of gaseous acetamide and N-methylacetamide via electron diffraction sheds light on the impact of hydrogen bonding on molecular dimensions. Such structural analyses are crucial for understanding the physicochemical properties of acetamide derivatives and their interactions in different states, providing a foundation for designing compounds with desired properties (Kimura & Aoki, 1953).
Muscarinic Agonist Activity
The synthesis and evaluation of substituted N-(silatran-1-ylmethyl)acetamides revealed partial muscarinic agonist activity. This study exemplifies how structural modifications of acetamide derivatives can modulate their interaction with biological receptors, offering insights into designing compounds for specific therapeutic targets (Pukhalskaya et al., 2010).
特性
IUPAC Name |
N-(3-methylbutyl)-2-(2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)8-9-17-16(19)11-18-13(3)10-14-6-4-5-7-15(14)18/h4-7,10,12H,8-9,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVBXPJBZVBNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(3,5-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4503924.png)
![N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4503928.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B4503937.png)
![2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4503944.png)
![1-(2-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4503950.png)
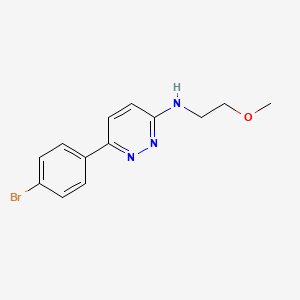
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]alanine](/img/structure/B4503963.png)
![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4503968.png)
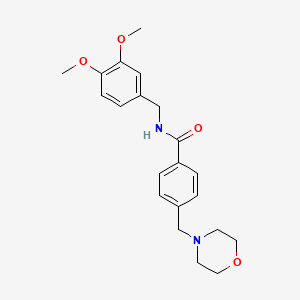
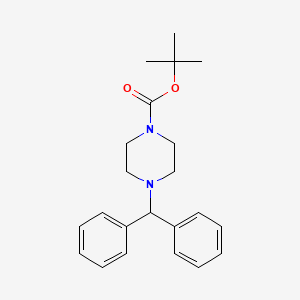
![N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503975.png)
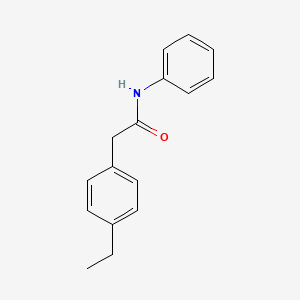
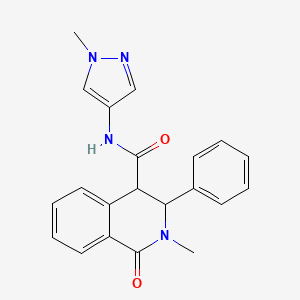
![N-benzyl-N-methyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503992.png)
